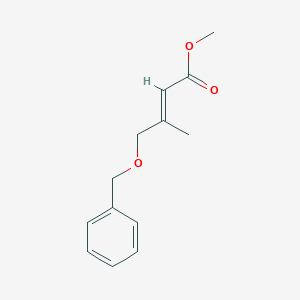

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is an organic compound with the molecular formula C13H16O3. It is a derivative of isocrotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyloxymethyl group, and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester typically involves the following steps:

Formation of Isocrotonic Acid Derivative: The starting material, isocrotonic acid, is first converted into its benzyloxymethyl derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of isocrotonic acid is replaced by a benzyloxymethyl group.

Esterification: The benzyloxymethyl derivative of isocrotonic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride (NaH) can replace the benzyloxymethyl group with a different alkyl or aryl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl or aryl halides

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Alkyl or aryl derivatives

科学研究应用

Synthesis of Terpenoids

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester serves as a crucial reactant in the synthesis of terpenoids, which are vital for various biological functions and applications. Specifically, it is used in the preparation of (+)-2-C-Methyl-D-erythritol-4-phosphate, a key intermediate in the biosynthesis of isoprenoids and terpenes .

Development of Branched Polyols

The compound is utilized as a synthon for branched polyols such as methylerythritol and methylthreitol. These polyols have applications in the production of surfactants, plasticizers, and other specialty chemicals .

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in pharmaceutical development. It can be involved in creating new drugs targeting various diseases, including metabolic disorders and infections that require terpenoid derivatives for effective treatment.

Case Study 1: Synthesis of (+)-2-C-Methyl-D-erythritol-4-phosphate

In a study focused on the synthesis of (+)-2-C-Methyl-D-erythritol-4-phosphate, researchers demonstrated the effectiveness of this compound as a precursor. The synthesis pathway highlighted its role in enhancing yields and simplifying the reaction conditions necessary for producing this important metabolite .

Case Study 2: Development of Branched Polyols

A research project aimed at developing branched polyols utilized this compound as a key building block. The study reported successful synthesis routes that led to increased efficiency in producing polyols with desirable properties for industrial applications .

作用机制

The mechanism of action of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The benzyloxymethyl group can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.

相似化合物的比较

Isocrotonic Acid Methyl Ester: Lacks the benzyloxymethyl group, making it less reactive in certain reactions.

Benzyloxymethyl Isocrotonic Acid: Not esterified, which affects its solubility and reactivity.

Crotonic Acid Methyl Ester: Similar structure but lacks the isomeric configuration, leading to different reactivity and applications.

Uniqueness: (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is unique due to the presence of both the benzyloxymethyl group and the ester functionality. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

生物活性

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O3, with a molecular weight of approximately 222.25 g/mol. The compound features a methyl group, a benzyloxy group, and an unsaturated butenoic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of butenoic acid have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds indicates that those with benzyloxy substitutions exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 0.98 | S. aureus |

| Related Compound A | 1.50 | E. coli |

| Related Compound B | 0.75 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that compounds in this class can inhibit cell proliferation in various cancer cell lines. For example, a study reported that the compound reduced the viability of breast cancer cells by inducing apoptosis.

Case Study: Inhibition of Breast Cancer Cells

- Cell Line Used : MCF-7 (human breast adenocarcinoma)

- Concentration Range : 10 µM to 100 µM

- Results :

- At 50 µM concentration, cell viability decreased to 40% compared to the control.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Cytotoxicity and Safety Assessment

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. The cytotoxic effects of this compound were evaluated using normal human cell lines. The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Normal Human Fibroblasts | >100 | Non-cytotoxic at therapeutic levels |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.

化学反应分析

Nucleophilic Addition Reactions

The α,β-unsaturated ester undergoes Michael addition due to its conjugated double bond. Nucleophiles such as amines, thiols, or stabilized enolates attack the β-carbon, forming substituted derivatives. For example:

-

Amine addition : Reaction with primary amines yields β-amino esters.

-

Thiol addition : Thiols generate β-sulfanyl esters under mild basic conditions .

Mechanistic pathway :

-

Nucleophile attack at the β-carbon.

-

Proton transfer to stabilize the enolate intermediate.

-

Tautomerization to form the final product.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic | H2SO4, H2O, reflux | 3-Methyl-4-(benzyloxy)-2-butenoic acid | 85–90% | |

| Basic | NaOH, H2O/EtOH, reflux | Sodium salt of the carboxylic acid | 75–80% |

Applications : Hydrolysis is a key step in synthesizing carboxylic acid derivatives for further functionalization .

Catalytic Hydrogenation

The compound’s double bond and benzyl ether undergo hydrogenation under specific conditions:

| Reaction Site | Conditions | Product | Catalyst | References |

|---|---|---|---|---|

| Double bond | H2, Pd/C, room temp | Saturated methyl ester | 10% Pd/C | |

| Benzyl ether | H2, Pd/C, 50 psi | 3-Methyl-4-hydroxy-2-butenoic acid methyl ester | Pd/C |

Selectivity :

-

Partial hydrogenation of the double bond requires controlled H2 pressure .

-

Full deprotection of the benzyl group occurs under prolonged hydrogenation .

Cycloaddition Reactions

The α,β-unsaturated ester participates in [4+2] Diels-Alder reactions as a dienophile. For example:

-

Reaction with cyclopentadiene forms a bicyclic adduct.

-

Conditions : Thermal activation (80–100°C) or Lewis acid catalysis (e.g., AlCl3).

Product stability : The endo preference dominates due to secondary orbital interactions.

Benzyl Ether Deprotection

The benzyl group is removed via hydrogenolysis or acidic cleavage :

| Method | Conditions | Product | Efficiency | References |

|---|---|---|---|---|

| Hydrogenolysis | H2, Pd/C, EtOH | 3-Methyl-4-hydroxy-2-butenoic acid methyl ester | >95% | |

| Acidic cleavage | HBr/AcOH, reflux | Same as above | 80–85% |

Applications : Deprotection is critical in synthesizing hydroxylated intermediates for pharmaceuticals .

Oxidation Reactions

The double bond is selectively oxidized to an epoxide or diol:

| Oxidizing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| mCPBA | CH2Cl2, 0°C | Epoxide | High | |

| OsO4 | H2O/acetone, 25°C | Vicinal diol | Moderate |

Note : Over-oxidation to carboxylic acids is avoided using mild conditions .

属性

IUPAC Name |

methyl (E)-3-methyl-4-phenylmethoxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMCFYFWVUBHQT-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。